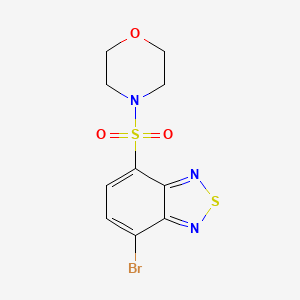
N-(2,5-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide, also known as DFP-10825, is a synthetic compound that has been developed for its potential use as a pharmacological tool in scientific research. DFP-10825 has been shown to have a high affinity for the CB1 cannabinoid receptor, which is involved in a variety of physiological processes including appetite regulation, pain perception, and mood modulation.
Mécanisme D'action
N-(2,5-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide acts as a selective agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase and the subsequent reduction of cyclic AMP levels. This signaling pathway has been implicated in a variety of physiological processes, including appetite regulation, pain perception, and mood modulation.
Biochemical and physiological effects:
Studies have shown that N-(2,5-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide can induce a variety of physiological effects through its activation of the CB1 receptor. These effects include increased food intake, decreased pain sensitivity, and alterations in mood and behavior. Additionally, N-(2,5-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has been shown to have analgesic effects in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,5-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide in scientific research is its high selectivity for the CB1 receptor, which allows for the specific activation of this receptor without affecting other signaling pathways. Additionally, N-(2,5-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of using N-(2,5-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide is its potential for off-target effects, as it has been shown to have some activity at other receptors in addition to the CB1 receptor.
Orientations Futures
There are several potential future directions for research involving N-(2,5-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide. One area of interest is the role of the CB1 receptor in the regulation of energy metabolism and the development of obesity. Additionally, N-(2,5-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide could be used as a tool to investigate the role of the CB1 receptor in the development of psychiatric disorders such as depression and anxiety. Finally, there is potential for the development of new therapeutics based on the CB1 receptor, either through the use of CB1 receptor agonists or antagonists.
Applications De Recherche Scientifique
N-(2,5-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has been used extensively in scientific research to investigate the function of the CB1 receptor in various physiological processes. Studies have shown that N-(2,5-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide can be used as a selective CB1 receptor agonist to activate the receptor and study its downstream effects. Additionally, N-(2,5-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has been used as a tool to investigate the role of the CB1 receptor in the development of drug addiction and the potential therapeutic effects of CB1 receptor antagonists.
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-1-ethyl-5-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-3-18-8(2)10(7-16-18)13(19)17-12-6-9(14)4-5-11(12)15/h4-7H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYZDTUMBOQSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)NC2=C(C=CC(=C2)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(3-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B3482456.png)

![4-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B3482473.png)

![4-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}morpholine](/img/structure/B3482485.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B3482488.png)

![3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3482507.png)
![N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3482510.png)

![2-[(1-methyl-1H-pyrrol-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B3482521.png)


